molecular formula C12H12F3NO4S B6143514 (2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1212483-01-6

(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B6143514
CAS No.: 1212483-01-6
M. Wt: 323.29 g/mol
InChI Key: GIXSYXMUHHKVPS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid (CAS: 1212483-01-6) is a chiral pyrrolidine-based compound featuring a 2-(trifluoromethyl)benzenesulfonyl group at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₂F₃NO₄S, with a molecular weight of 323.29 g/mol . This compound is structurally characterized by a sulfonamide linkage and a carboxylic acid moiety, which are common functional groups in bioactive molecules and pharmaceutical intermediates.

Properties

IUPAC Name

(2S)-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-4-1-2-6-10(8)21(19,20)16-7-3-5-9(16)11(17)18/h1-2,4,6,9H,3,5,7H2,(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSYXMUHHKVPS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid , also known by its CAS number 1009665-11-5 , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₂H₁₂F₃NO₄S
  • Molecular Weight : 323.29 g/mol
  • CAS Number : 1009665-11-5
  • Purity : Minimum 95% .

These characteristics are crucial for understanding the compound's behavior in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory Properties : Compounds containing a pyrrolidine ring have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways.
  • Anticancer Activity : The sulfonyl group attached to the benzene ring may enhance the compound's ability to interact with proteins involved in cancer progression, such as Bcl-2 family proteins, which are critical in regulating apoptosis .
  • Neuroprotective Effects : Some studies suggest that modifications in pyrrolidine derivatives can lead to neuroprotective outcomes, possibly through antioxidant mechanisms or inhibition of neuroinflammation .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of similar pyrrolidine compounds and found significant inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in vitro. The results indicated that these compounds could serve as potential therapeutic agents in treating conditions like arthritis and other inflammatory diseases .

Case Study 2: Anticancer Potential

Research on related compounds demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, a derivative with a similar structure was shown to bind effectively to Bcl-2 proteins, leading to reduced cell viability in small-cell lung cancer models with IC50 values around 1 nM . This suggests that this compound may exhibit comparable efficacy.

Case Study 3: Neuroprotection

In a model of oxidative stress-induced neuronal damage, a related pyrrolidine compound displayed significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates . This points toward the potential utility of this compound in neurodegenerative disease contexts.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50/ED50 ValuesReference
This compoundAnti-inflammatoryTBD
CGP 28238Anti-inflammatoryED50 ≤ 2 mg/kg
BM-1074AnticancerIC50 1-2 nM
Pyrrolidine derivativeNeuroprotectiveTBD

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its utility in the synthesis of biologically active molecules. Its structure allows it to serve as a versatile building block in the development of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One notable application of (2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid is in the synthesis of DPP-IV inhibitors, which are critical in managing type 2 diabetes. The compound can be modified to create analogs that effectively inhibit DPP-IV activity, thereby increasing insulin sensitivity and lowering blood glucose levels. For example, related pyrrolidine derivatives have shown promising results as DPP-IV inhibitors, indicating the potential for this compound in diabetes treatment .

Antiviral Agents

Research has also indicated that derivatives of this compound may possess antiviral properties. By altering the substituents on the pyrrolidine ring, researchers can design compounds that inhibit viral replication mechanisms, making them candidates for antiviral drug development .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Synthetic Pathways

  • Initial Reaction : The synthesis often begins with the formation of a pyrrolidine ring through cyclization reactions involving amino acids or their derivatives.
  • Functionalization : Subsequent steps involve introducing the trifluoromethyl benzenesulfonyl moiety through electrophilic aromatic substitution or similar methods.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of compounds derived from this compound.

Case Study: DPP-IV Inhibitors

In a study focusing on the synthesis of DPP-IV inhibitors, researchers successfully utilized this compound to create a library of analogs. These compounds were screened for their ability to inhibit DPP-IV activity, leading to the identification of several potent inhibitors with improved pharmacokinetic profiles compared to existing drugs .

Case Study: Antiviral Activity

Another research effort explored the antiviral potential of modified pyrrolidine derivatives derived from this compound. The study demonstrated that certain modifications led to significant antiviral activity against specific viral strains, suggesting further investigation into their mechanism of action and therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The ortho-trifluoromethyl group in the target compound introduces steric hindrance and strong electron-withdrawing effects, which may reduce nucleophilic substitution reactivity compared to the para-fluoro analogue .

Impact on Physicochemical Properties :

  • The trifluoromethyl group increases molecular weight by ~50 Da compared to the fluoro analogue, likely elevating lipophilicity (logP) and affecting membrane permeability .
  • Both compounds retain a carboxylic acid group, enabling salt formation or conjugation reactions, which are critical for prodrug design .

Target Compound:

  • Step 1 : Sulfonylation of (2S)-pyrrolidine-2-carboxylic acid with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.
  • Step 2 : Purification via column chromatography or crystallization .

Analogues:

  • (2S)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid : Synthesized via similar sulfonylation protocols, with 4-fluorobenzenesulfonyl chloride as the electrophile .
  • (S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide: Demonstrates the use of methanesulfonyl chloride and N-methylimidazole for activating intermediates, followed by aminolysis .

Physicochemical and Analytical Data

Parameter Target Compound 4-Fluoro Analogue
Purity Not reported >99% (LC) for structurally related compounds
FTIR Peaks (cm⁻¹) Not reported 1675 (C=O), 1546 (C-F)
MS Data Not reported APCI (m/z): 466 [M+H]⁺

Notes:

  • The absence of spectral data for the target compound highlights a gap in published literature, whereas analogues like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid provide validated FTIR and MS benchmarks .

Q & A

Q. What synthetic routes are recommended for synthesizing (2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the pyrrolidine-2-carboxylic acid backbone via enantioselective methods, such as chiral pool synthesis or asymmetric catalysis .
  • Step 2: Sulfonylation using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Key Intermediates:
    • (2S)-Pyrrolidine-2-carboxylic acid methyl ester (to protect the carboxylic acid during sulfonylation) .
    • Trifluoromethylbenzenesulfonyl chloride (introduced in anhydrous solvents like dichloromethane or THF) .

Q. Which analytical techniques are essential for confirming enantiomeric purity and structural integrity?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time discrepancies >0.5 minutes indicate impurities .
  • LCMS (ESI): Confirm molecular ion peaks (e.g., m/z 363.15 [M-H]⁻ for exact mass validation) .
  • ¹H/¹³C NMR: Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and pyrrolidine ring protons (δ 3.5–4.5 ppm in ¹H) .

Q. What safety precautions are critical when handling sulfonylated pyrrolidine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods with >100 ft/min airflow to prevent inhalation of sulfonyl chloride byproducts .
  • Storage: Store in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoromethylbenzenesulfonyl group introduction?

Methodological Answer:

  • Catalyst Screening: Use Pd(OAc)₂/XPhos with Cs₂CO₃ in tert-butanol at 100°C for efficient coupling .
  • Solvent Effects: Anhydrous THF improves sulfonylation efficiency vs. DMF (reduces side reactions) .
  • Workup: Quench with ice-cold HCl (1M) to precipitate the product and minimize ester hydrolysis .

Q. How should contradictory LCMS/HPLC data be analyzed for isomeric impurities?

Methodological Answer:

  • Co-elution Check: Adjust mobile phase pH (e.g., 0.1% formic acid) to separate epimers .
  • High-Resolution MS: Compare experimental vs. theoretical exact mass (e.g., 363.1601 vs. 363.1543) to identify adducts/degradants .
  • Spiking Experiments: Add synthetic standards of suspected impurities to confirm retention times .

Q. What computational strategies predict biological activity based on ACE inhibitor analogs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with ACE (PDB: 1O8A) to compare binding poses with Captopril .
  • QSAR Models: Correlate logP and sulfonyl group electronegativity with IC₅₀ values from in vitro assays .

Q. How can racemic mixtures be resolved during synthesis of (2S)-configured derivatives?

Methodological Answer:

  • Chiral Auxiliaries: Use (S)-proline tert-butyl ester to induce diastereomeric crystallization .
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of esters (e.g., CAL-B in phosphate buffer, pH 7.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.